4-(4-Ethoxybenzoyl)isoquinoline
Overview
Description
4-(4-Ethoxybenzoyl)isoquinoline is a heterocyclic compound that belongs to the group of isoquinolines. It is an aromatic compound with a five-membered ring structure, which consists of three carbon atoms, one nitrogen atom, and one oxygen atom. It is a colorless solid at room temperature and has a molecular weight of 213.24 g/mol. 4-(4-Ethoxybenzoyl)isoquinoline is a versatile compound that has a number of applications in the field of synthetic organic chemistry. It is used as a building block for the synthesis of a wide range of bioactive compounds, including drugs, agrochemicals, and pharmaceuticals.
Scientific research applications
1. Synthesis and Characterization
- Spiro Heterocyclization: Substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline interacts with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to yield complex spiro compounds, demonstrating potential in synthetic organic chemistry (Bannikova et al., 2005).
- Electroluminescence Behavior: Isoquinoline π-conjugated imidazole derivatives, including isoquinoline compounds, have been synthesized and characterized for their electroluminescence, indicating their use in organic light-emitting diodes (Nagarajan et al., 2014).
2. Pharmaceutical and Medicinal Applications
- Adenosine Receptor Antagonists: Isoquinoline derivatives have been studied as adenosine receptor antagonists, showing potential for therapeutic applications (van Muijlwijk-Koezen et al., 2000).
- Antidepressive Effects: Comparisons of natural and synthetic isoquinoline derivatives, like 5-methoxyoxoisoaporphine, demonstrate significant antidepressant effects, indicating potential use in treating depressive disorders (López et al., 2013).
3. Chemical Synthesis Techniques
- Palladium-Catalyzed Cyclization/Olefination: 4-(1-alkenyl)-3-arylisoquinolines have been synthesized via palladium(II)-catalyzed cyclization, contributing to the field of organic synthesis and the development of novel compounds (Huang & Larock, 2003).
properties
IUPAC Name |
(4-ethoxyphenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKNADGEQZXDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269300 | |
Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxybenzoyl)isoquinoline | |
CAS RN |
1187166-53-5 | |
Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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